5,6,7,8-Tetrahydropyrrolizin-3-one can be derived from natural sources or synthesized through various chemical methods. It falls under the broader category of pyrrolizidine alkaloids, which are known for their diverse pharmacological properties. This compound is particularly interesting due to its structural complexity and the presence of multiple functional groups that can interact with biological systems.
The synthesis of 5,6,7,8-Tetrahydropyrrolizin-3-one can be achieved through several methodologies:
The molecular structure of 5,6,7,8-Tetrahydropyrrolizin-3-one features a bicyclic framework typical of pyrrolizidine compounds. Key characteristics include:
Crystallographic studies have shown that derivatives such as (6R,7aS)-6-(tert-butyl-dimethylsilanyloxy)-1-hydroxy-2-phenyl-5,6,7,7a-tetrahydropyrrolizin-3-one possess modulated structures that can be analyzed using advanced X-ray diffraction techniques .
5,6,7,8-Tetrahydropyrrolizin-3-one participates in various chemical reactions:
The mechanism of action for compounds like 5,6,7,8-Tetrahydropyrrolizin-3-one is often linked to their ability to interact with biological macromolecules:
Research indicates that these mechanisms contribute to various pharmacological effects including anti-cancer and anti-inflammatory activities .
The physical and chemical properties of 5,6,7,8-Tetrahydropyrrolizin-3-one are critical for its application in research:
These properties are essential for predicting behavior in biological systems and during synthetic transformations.
5,6,7,8-Tetrahydropyrrolizin-3-one has several scientific applications:
5,6,7,8-Tetrahydropyrrolizin-3-one represents a biologically significant pyrrolizidine alkaloid derivative characterized by a partially saturated bicyclic framework. Its systematic IUPAC name is 5,6,7,8-tetrahydro-1H-pyrrolizin-3(2H)-one, reflecting the ketone functionality at the 3-position and saturation across the fused five- and six-membered rings. The core molecular formula is C₇H₁₁NO, with a molar mass of 125.17 g/mol. Substituents can dramatically alter this base structure; for example, the hydroxy-phenyl derivative (8R)-2-hydroxy-1-phenyl-5,6,7,8-tetrahydropyrrolizin-3-one (C₁₃H₁₃NO₂, CID 21778565) demonstrates pharmacological relevance [1]. Non-systematic synonyms include tetrahydropyrrolizinone or pyrrolizidinone, though systematic naming is preferred for precision. The numbering scheme prioritizes the ketone (position 3) and the bridgehead nitrogen (position 1), with hydrogenation at the 5,6,7,8 positions distinguishing it from fully aromatic pyrrolizines [1] [8].
Table 1: Representative Derivatives of 5,6,7,8-Tetrahydropyrrolizin-3-one
Compound | Molecular Formula | IUPAC Name | PubChem CID/Reference |
---|---|---|---|
Base scaffold | C₇H₁₁NO | 5,6,7,8-Tetrahydro-1H-pyrrolizin-3(2H)-one | - |
(8R)-2-Hydroxy-1-phenyl derivative | C₁₃H₁₃NO₂ | (8R)-2-Hydroxy-1-phenyl-5,6,7,8-tetrahydropyrrolizin-3-one | 21778565 [1] |
Galantamine precursor | C₁₉H₂₇NO₅ | 5,6,7,8-Tetrahydro-3H-pyrrolizin-1-ylmethyl 2-hydroxy-2-isopropyl-3-methoxybutanoate | - [8] |
The 5,6,7,8-tetrahydropyrrolizin-3-one scaffold comprises a fused bicyclic system: a pyrrolidine ring condensed with a six-membered ring containing a β-keto moiety. Key structural attributes include:
Table 2: Comparative Analysis of Pyrrolizidine Ring Systems
Feature | 5,6,7,8-Tetrahydropyrrolizin-3-one | Fully Aromatic Pyrrolizine | 1,2-Dihydropyrrolizine |
---|---|---|---|
Ring Saturation | Saturated 6-membered ring | Fully unsaturated | Partial unsaturation |
Ketone Position | C3 | Typically absent | Variable |
Nitrogen Basicity | Moderate (tertiary amine) | Low (aromatic system) | Moderate |
Conformational Flexibility | High | Rigid | Intermediate |
Spectroscopic fingerprints include:
Pyrrolizidine alkaloids (PAs) have been recognized since the late 19th century for their toxicity in plants like Senecio species. However, the targeted exploration of 5,6,7,8-tetrahydropyrrolizin-3-one derivatives accelerated with the mid-20th century advent of heterocyclic chemistry as a drug discovery pillar. Key historical milestones include:
Table 3: Evolution of Synthetic Strategies for Pyrrolizidinones
Era | Dominant Methods | Limitations | Key Advancements |
---|---|---|---|
1950s–1970s | Classical cyclizations (acid catalysis) | Low yields, harsh conditions | Establishment of core ring formation |
1980s–2000s | 1,3-Dipolar cycloadditions | Moderate stereoselectivity | Introduction of chiral auxiliaries |
2000s–Present | Microwave-assisted synthesis; MCRs | Scalability challenges | Solvent-free/greener conditions; <10-minute reactions |
This scaffold remains a testbed for innovation, bridging classical alkaloid chemistry and contemporary drug design [5] [9] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: